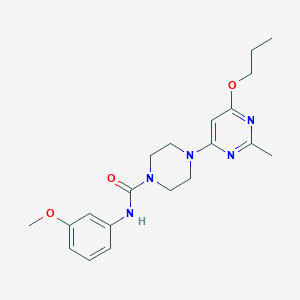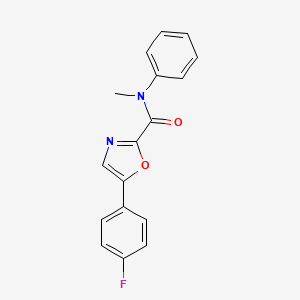![molecular formula C11H16N2O5 B2480689 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid CAS No. 2383165-04-4](/img/structure/B2480689.png)
4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazole derivatives typically involves reactions of methyl α-isocyanoacetate with acylating reagents in the presence of bases, leading to the formation of methyl esters, which are then converted into carboxylic acids and carboxamides. Further modifications allow for the creation of various substituted oxazoles, including those with specific functional groups that contribute to their activity, such as inhibitory effects on blood platelet aggregation (Ozaki et al., 1983).
Molecular Structure Analysis
The molecular structure of oxazole derivatives has been determined using both experimental techniques like X-ray diffraction and quantum-chemical calculations. These studies reveal the presence of specific functional groups and their arrangement, which are critical for the compound's chemical behavior and biological activity (Shtabova et al., 2005).
Chemical Reactions and Properties
Oxazole derivatives undergo various chemical reactions, including alkylation and nitration, leading to the formation of new compounds with different properties. These reactions are influenced by the substituents present on the oxazole ring, allowing for the targeted synthesis of compounds with desired chemical and physical properties (Serebryannikova et al., 2019).
Physical Properties Analysis
The physical properties of oxazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and the nature of their substituents. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Barton et al., 1985).
Chemical Properties Analysis
The chemical properties of oxazole derivatives, including acidity, basicity, and reactivity towards different reagents, are influenced by the electron-donating or withdrawing nature of the substituents attached to the oxazole ring. These properties play a significant role in the compound's biological activity and its use as a building block in organic synthesis (Magata et al., 2017).
Applications De Recherche Scientifique
Synthesis and Transformations
- The synthesis and transformations of derivatives of oxazole-carboxylic acids are significant in chemical research. For instance, the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives has been achieved. These derivatives have been used for further chemical transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).
Inhibitory Activity on Blood Platelet Aggregation
- Methyl 5-substituted oxazole-4-carboxylates synthesized from methyl α-isocyanoacetate have shown inhibitory activity on blood platelet aggregation, demonstrating potential therapeutic applications. Some compounds exhibited inhibitory activity comparable to aspirin (Ozaki et al., 1983).
Potential in Bronchodilator Development
- 4-Methyloxazole-5-carboxylic acid has been transformed into N,N'-bis(4-methyloxazol-5-yl)urea, a key building block of a theophylline analogue. This compound is a potential candidate for developing an improved bronchodilator (Ray & Ghosh, 1999).
Degradation of Cholic Acid Side Chain
- Oxazole derivatives have been utilized in the efficient degradation of the cholic acid side chain. This research highlights the application of oxazole derivatives in the synthesis of complex molecules like steroids (Barton et al., 1985).
Isoxazole and Oxazole Isomerization
- Isoxazole-4-carboxylic acid derivatives have been synthesized by isomerization, showcasing the versatility of oxazole derivatives in chemical reactions (Serebryannikova et al., 2019).
Propriétés
IUPAC Name |
4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-8(9(14)15)17-7(13-6)5-12-10(16)18-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZURFLDHYTVNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)
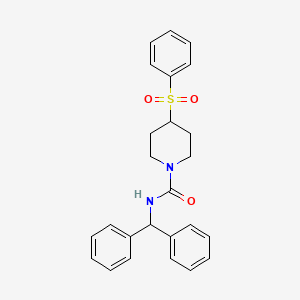
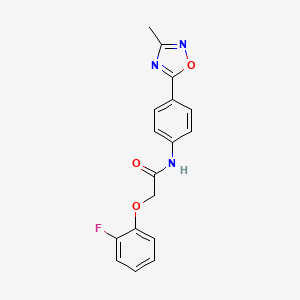
![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)
![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)
![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)
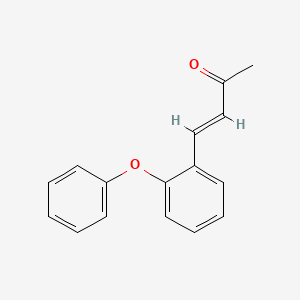

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)
